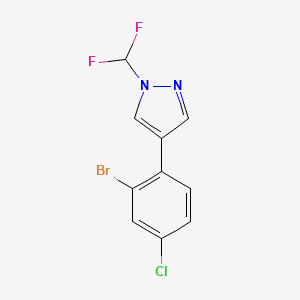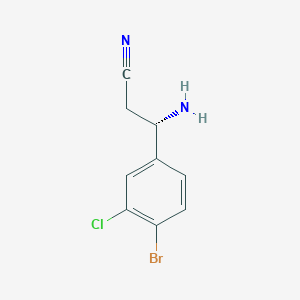
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring with bromine and chlorine atoms. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows it to form hydrogen bonds and interact with active sites of proteins.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The enantiomer of the compound with potentially different biological activities.
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The racemic mixture of the compound.
3-Amino-3-(4-chlorophenyl)propanenitrile: A similar compound without the bromine atom.
Uniqueness
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
LLZLHQCNLYKNPA-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






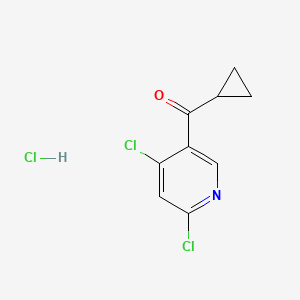
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)

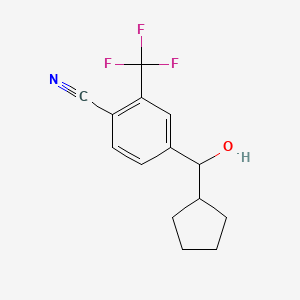
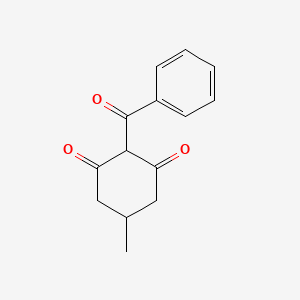
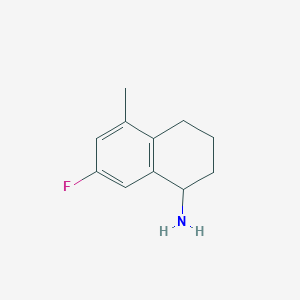

![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)
